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Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged

scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural

products.[1] Its conformational flexibility and ability to engage in key binding interactions make

it an attractive structural motif for drug design.[1] This guide focuses on a specific, yet under-

documented derivative, 3-(2,3,5-Trimethylphenoxy)piperidine (CAS No. 946725-76-4), a

molecule that combines the piperidine core with a substituted phenoxy group. While specific

data for this compound is not extensively available in peer-reviewed literature, this document

will provide a comprehensive overview based on established principles of organic synthesis,

spectroscopic analysis of analogous structures, and the well-documented pharmacological

relevance of the 3-phenoxypiperidine class. We will explore its chemical identity, propose a

robust synthetic strategy, predict its spectroscopic characteristics, and discuss its potential as a

pharmacologically active agent.
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Chemical Identity and Structural Features
IUPAC Name: 3-(2,3,5-Trimethylphenoxy)piperidine

CAS Number: 946725-76-4[2]

Molecular Formula: C₁₄H₂₁NO

Molecular Weight: 219.32 g/mol

The structure of 3-(2,3,5-Trimethylphenoxy)piperidine is characterized by a piperidine ring

connected at the 3-position to a 2,3,5-trimethylphenyl group via an ether linkage. This

arrangement imparts a combination of lipophilic and hydrophilic properties, with the

trimethylphenyl group contributing to lipophilicity and the secondary amine of the piperidine ring

providing a site for hydrogen bonding and potential salt formation. The substitution pattern on

the aromatic ring is a key feature that can influence the molecule's steric and electronic

properties, which in turn can affect its binding affinity to biological targets.

Identifier Value Source

IUPAC Name
3-(2,3,5-

Trimethylphenoxy)piperidine
-

CAS Number 946725-76-4 [2]

Molecular Formula C₁₄H₂₁NO [2]

Molecular Weight 219.32 g/mol [2]

Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-(2,3,5-Trimethylphenoxy)piperidine can be logically approached through

the formation of the aryl ether bond. Two classical and highly effective methods for this

transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Given the

nature of the reactants, a variation of the Ullmann condensation, specifically an O-arylation, is

a highly plausible and efficient route.

Synthetic Scheme: Ullmann Condensation
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The Ullmann condensation provides a direct method for the formation of a C-O bond between

an aryl halide and an alcohol, catalyzed by a copper species.[3][4] In this proposed synthesis,

3-hydroxypiperidine serves as the alcohol component and a suitably halogenated 1,2,4-

trimethylbenzene is the aryl partner.

Reactants

Reagents & Conditions

Product

1. CuI (catalyst),
L-proline (ligand),

K₂CO₃ (base)
2. DMSO (solvent), Heat

3. HCl or TFA (deprotection)

Reacts with

N-Boc-3-Hydroxypiperidine

1-Bromo-2,3,5-trimethylbenzene

To Yield

3-(2,3,5-Trimethylphenoxy)piperidine

Proposed Ullmann Condensation Synthesis

Click to download full resolution via product page

Caption: Proposed Ullmann Condensation Synthesis.

Step-by-Step Experimental Protocol
Protection of Piperidine Nitrogen: To prevent side reactions at the secondary amine, the

synthesis should commence with an N-protected 3-hydroxypiperidine, such as N-Boc-3-

hydroxypiperidine. This is a standard procedure in piperidine chemistry.

Ullmann Condensation:
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To a reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq.), 1-bromo-2,3,5-

trimethylbenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium

carbonate (2.0 eq.).

Add dimethyl sulfoxide (DMSO) as the solvent.

Heat the reaction mixture at a temperature range of 90-120 °C and monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute with water.

Extract the product with a suitable organic solvent, such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Deprotection of Piperidine Nitrogen:

Dissolve the purified N-Boc-3-(2,3,5-trimethylphenoxy)piperidine in a suitable solvent

such as dichloromethane or 1,4-dioxane.

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in

dioxane.

Stir the reaction mixture at room temperature until the deprotection is complete (monitored

by TLC or LC-MS).

Remove the solvent and excess acid under reduced pressure.

The resulting product can be neutralized with a base and extracted, or isolated as the

corresponding salt.

Rationale for Experimental Choices
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N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for

amines due to its stability under a range of reaction conditions and its facile removal under

acidic conditions.

Copper(I) Iodide and L-proline: The use of a copper(I) catalyst is characteristic of the

Ullmann condensation. L-proline has been shown to be an effective and inexpensive ligand

that accelerates the reaction and improves yields.[5]

Potassium Carbonate: A mild inorganic base is required to deprotonate the hydroxyl group of

3-hydroxypiperidine, forming the corresponding alkoxide which is the active nucleophile in

the reaction.

DMSO as Solvent: A polar aprotic solvent like DMSO is typically used in Ullmann

condensations as it can dissolve the reactants and salts and can withstand the high

temperatures often required.

Predicted Spectroscopic Data
While experimental spectra for 3-(2,3,5-Trimethylphenoxy)piperidine are not readily

available, a prediction of its key ¹H and ¹³C NMR signals can be made based on the analysis of

its structure and comparison with known data for piperidine and substituted aromatic

compounds.

Predicted 1H and 13C NMR Shifts

Predicted ¹H NMR Shifts (CDCl₃, ppm)

6.5-7.0 (m, 2H, Ar-H)

4.2-4.5 (m, 1H, -O-CH-)

2.8-3.2 (m, 4H, -CH₂-N-CH₂-)

1.5-2.0 (m, 4H, piperidine CH₂)

2.1-2.3 (s, 9H, 3 x Ar-CH₃)

1.5-2.5 (br s, 1H, NH)

Predicted ¹³C NMR Shifts (CDCl₃, ppm)

150-155 (Ar-C-O)

130-140 (Ar-C-CH₃)

110-125 (Ar-CH)

70-75 (-O-CH-)

45-55 (-CH₂-N-CH₂-)

20-35 (piperidine CH₂)

15-20 (Ar-CH₃)

Predicted NMR spectral data.
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Caption: Predicted NMR spectral data.

Expected ¹H NMR (in CDCl₃):

Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, likely appearing as multiplets or

singlets depending on the specific coupling patterns.

Piperidine Proton (H-3): A multiplet in the region of δ 4.2-4.5 ppm, corresponding to the

proton attached to the carbon bearing the phenoxy group.

Piperidine Protons (H-2, H-6): Multiplets in the range of δ 2.8-3.2 ppm, representing the

protons on the carbons adjacent to the nitrogen atom.

Piperidine Protons (H-4, H-5): Multiplets in the range of δ 1.5-2.0 ppm.

Methyl Protons: Three distinct singlets in the region of δ 2.1-2.3 ppm, each integrating to 3

protons.

NH Proton: A broad singlet that can appear over a wide range (δ 1.5-2.5 ppm) and is D₂O

exchangeable.

Expected ¹³C NMR (in CDCl₃):

Aromatic Carbons: Signals in the range of δ 110-155 ppm, with the carbon attached to the

oxygen appearing most downfield.

Piperidine Carbon (C-3): A signal in the range of δ 70-75 ppm.

Piperidine Carbons (C-2, C-6): Signals in the range of δ 45-55 ppm.

Piperidine Carbons (C-4, C-5): Signals in the range of δ 20-35 ppm.

Methyl Carbons: Signals in the range of δ 15-20 ppm.
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Potential Pharmacological Significance and Future
Directions
The piperidine ring is a key component in numerous FDA-approved drugs and is associated

with a wide range of biological activities, including but not limited to, anticancer, antioxidant,

and CNS-related effects.[1][6] The 3-phenoxypiperidine scaffold, in particular, has been

explored for various therapeutic applications. For instance, derivatives of 3-[(2-

ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated as potential

antidepressant agents.[7]

The presence of the trimethylphenoxy group in 3-(2,3,5-Trimethylphenoxy)piperidine is

expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The

methyl groups can affect the molecule's lipophilicity, which can impact its ability to cross

biological membranes, including the blood-brain barrier. Furthermore, the substitution pattern

on the phenyl ring can modulate the molecule's interaction with target proteins, potentially

leading to enhanced potency or selectivity.

Given the broad biological activities of piperidine derivatives, 3-(2,3,5-
Trimethylphenoxy)piperidine could be a valuable candidate for screening in various

biological assays, including:

Central Nervous System (CNS) Targets: Due to the prevalence of the piperidine scaffold in

CNS-active drugs, this compound could be evaluated for its activity at various receptors and

transporters in the brain.

Anticancer and Antiproliferative Assays: Many piperidine-containing compounds have

demonstrated significant anticancer properties.[1]

Antimicrobial and Antiviral Screening: The piperidine nucleus is also found in a number of

antimicrobial and antiviral agents.

The synthesis of a focused library of analogs with variations in the substitution pattern on the

phenoxy ring and on the piperidine nitrogen would be a logical next step to establish a

structure-activity relationship (SAR) and to identify lead compounds for further drug

development.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6057241/
https://nwmedj.org/article/view/142
https://pubmed.ncbi.nlm.nih.gov/3806599/
https://www.benchchem.com/product/b1388753/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-2-3-5-trimethylphenoxy-piperidine
https://www.benchchem.com/product/b1388753/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-2-3-5-trimethylphenoxy-piperidine
https://www.benchchem.com/product/b1388753/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-2-3-5-trimethylphenoxy-piperidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6057241/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
While 3-(2,3,5-Trimethylphenoxy)piperidine is not yet a well-characterized compound, its

structural features, combining the privileged piperidine scaffold with a substituted phenoxy

moiety, make it an intriguing target for chemical and pharmacological investigation. This guide

has provided a comprehensive framework for its synthesis, predicted its key spectroscopic

features, and highlighted its potential for biological activity based on the extensive literature on

related compounds. The proposed synthetic route via an Ullmann condensation is robust and

based on well-established chemical principles. Further experimental work is warranted to

synthesize and characterize this molecule and to explore its potential as a novel therapeutic

agent. The insights provided herein are intended to serve as a valuable resource for

researchers and scientists in the field of medicinal chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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